N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group at the 5-position and a 3-oxo-cyclohepta[c]pyridazine moiety linked via an acetamide bridge.
Properties
Molecular Formula |
C19H25N5O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C19H25N5O2S/c25-16(20-19-22-21-18(27-19)13-7-3-1-4-8-13)12-24-17(26)11-14-9-5-2-6-10-15(14)23-24/h11,13H,1-10,12H2,(H,20,22,25) |
InChI Key |
KNPATZDARMIPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
Biological Activity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
The 1,3,4-thiadiazole scaffold is recognized for its significant pharmacological potential. Compounds containing this structure have been extensively studied for various biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound in focus combines a thiadiazole ring with a cycloheptapyridazine derivative, suggesting a potentially enhanced biological profile due to structural diversity.
2.1 Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties against a range of pathogens. In studies involving various 1,3,4-thiadiazole compounds:
- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae .
- Biofilm Inhibition : Certain derivatives have demonstrated the ability to inhibit biofilm formation in bacterial cultures . This is particularly important in treating chronic infections where biofilms are prevalent.
| Compound | Target Pathogen | Activity |
|---|---|---|
| C1 | Klebsiella pneumoniae | Biofilm inhibition |
| C4 | E. coli | Efflux pump inhibition |
| C2/C3 | Klebsiella pneumoniae | Antimicrobial activity |
2.2 Anti-inflammatory Activity
Thiadiazole compounds have also been evaluated for their anti-inflammatory properties:
- A study found that certain derivatives exhibited significant anti-inflammatory effects comparable to standard drugs . This suggests that this compound may possess similar properties due to its structural components.
2.3 Anticancer Potential
The anticancer activity of thiadiazole derivatives is an area of growing interest:
- Some studies have indicated that thiadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of various signaling pathways critical for cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting:
A series of 1,3,4-thiadiazole derivatives were synthesized and tested against Candida albicans, E. coli, and K. pneumoniae. The results indicated that compounds with cyclohexyl substitutions exhibited enhanced bacteriostatic effects compared to their unsubstituted counterparts .
Case Study 2: Anti-inflammatory Testing
A set of thiadiazole derivatives was subjected to the acetic acid-induced writhing test in mice to evaluate analgesic and anti-inflammatory activities. Results showed significant reductions in pain responses compared to controls .
4. Pharmacokinetics and Toxicity
The pharmacokinetic profiles of thiadiazoles suggest favorable absorption and distribution characteristics. Predictions regarding ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) indicate low toxicity levels for many derivatives . This is crucial for the development of therapeutic agents that are both effective and safe.
5. Conclusion
This compound represents a promising candidate within the realm of medicinal chemistry due to its multifaceted biological activities. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications across various diseases.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
*Calculated based on formula in .
Key Comparative Insights
Lipophilicity and Solubility
Conformational Flexibility
- This could influence binding to rigid enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
